molecular formula C17H17NO5S B14186328 4-[(2R)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate CAS No. 920803-44-7

4-[(2R)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate

Cat. No.: B14186328
CAS No.: 920803-44-7
M. Wt: 347.4 g/mol
InChI Key: NAFHFORLNLEVSD-INIZCTEOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2R)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate typically involves the reaction of 4-methyl-5-oxomorpholine with phenyl benzenesulfonate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, and the reaction temperature and time are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2R)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfonamide derivatives.

    Substitution: The benzenesulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(2R)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(2R)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(phenyldiazenyl)phenyl benzenesulfonate: This compound is similar in structure but contains a phenyldiazenyl group instead of the morpholinyl group.

    4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate: This compound is structurally similar but lacks the methyl group on the morpholinyl ring.

    4-[(2R)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate: This compound is similar but contains a methanesulfonate group instead of a benzenesulfonate group.

Uniqueness

4-[(2R)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate is unique due to the presence of both the morpholinyl and benzenesulfonate groups, which confer specific chemical and biological properties. Its unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

CAS No.

920803-44-7

Molecular Formula

C17H17NO5S

Molecular Weight

347.4 g/mol

IUPAC Name

[4-[(2R)-4-methyl-5-oxomorpholin-2-yl]phenyl] benzenesulfonate

InChI

InChI=1S/C17H17NO5S/c1-18-11-16(22-12-17(18)19)13-7-9-14(10-8-13)23-24(20,21)15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3/t16-/m0/s1

InChI Key

NAFHFORLNLEVSD-INIZCTEOSA-N

Isomeric SMILES

CN1C[C@H](OCC1=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CN1CC(OCC1=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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